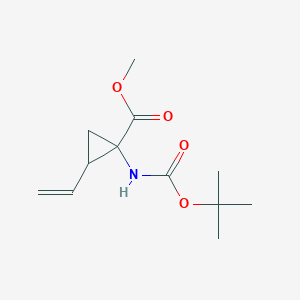![molecular formula C34H38F2N2O18 B176052 acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-fluorophenoxy]ethoxy]-4-fluoroanilino]acetate CAS No. 128255-42-5](/img/structure/B176052.png)
acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-fluorophenoxy]ethoxy]-4-fluoroanilino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-fluorophenoxy]ethoxy]-4-fluoroanilino]acetate, also known as Acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-fluorophenoxy]ethoxy]-4-fluoroanilino]acetate, is a useful research compound. Its molecular formula is C34H38F2N2O18 and its molecular weight is 800.7 g/mol. The purity is usually 95%.
The exact mass of the compound acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-fluorophenoxy]ethoxy]-4-fluoroanilino]acetate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-fluorophenoxy]ethoxy]-4-fluoroanilino]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-fluorophenoxy]ethoxy]-4-fluoroanilino]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Building Blocks for Bifunctional Ligands : This compound has been used in the preparation of bifunctional DTPA-like ligands. These compounds, such as N, N-bis[2-[bis[2-(1, 1-dimethylethoxy)-2-oxoethyl]amino]ethyl]-L-glutamic acid 1-(1, 1-dimethylethyl) ester, feature a carboxylic or an amino group available for conjugation with a suitable partner via the formation of an amide bond. The resultant conjugates contain a chelating subunit for the complexation of metal ions (Anelli, Fedeli, Gazzotti, Lattuada, Lux, & Rebasti, 1999).
pH Sensitive Probes : Derivatives of this compound have been modified to yield pH-sensitive probes. For instance, N-ethyl-5-fluoro-2-aminophenol N,O-diacetate and similar compounds exhibit pH sensitivity in the physiological range and negligible affinity for physiological levels of other ions. These fluorinated analogs are used for measurements of intracellular pH (Rhee, Levy, & London, 1995).
Inhibition of Ethylene Formation in Plants : Certain derivatives of aminooxyacetic acid, structurally similar to the queried compound, have been tested for their ability to inhibit ethylene formation in higher plants. These compounds have shown to reduce ethylene evolution in leaf discs of oilseed rape and drought-stressed barley leaves and delay senescence of cut carnation flowers (Kirchner, Schmidt, Jung, & Rademacher, 1993).
Nucleoside 5'-Monophosphates Protection : The compound has been studied for its applicability as biodegradable phosphate protecting groups for nucleoside 5'-monophosphates. Enzymatic deacetylation triggers the removal of protected groups, which is crucial in the synthesis of nucleotide-based pharmaceuticals (Ora, Taherpour, Linna, Leisvuori, Hietamäki, Poijärvi-Virta, Beigelman, & Lönnberg, 2009).
Cytotoxic Activity in Cancer Research : Ethyl 5-benzoyl-1,3-bis[2-ethoxy-1-(4-hydroxybenzyl)-2-oxoethyl]hexahydropyrimidine-5-carboxylate, a derivative, has shown high cytotoxic activity against various cancer cell lines, indicating potential in cancer treatment research (Kireeva, Zileeva, Ishmetova, & Dokichev, 2021).
properties
IUPAC Name |
acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-fluorophenoxy]ethoxy]-4-fluoroanilino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38F2N2O18/c1-21(39)49-17-53-31(43)13-37(14-32(44)54-18-50-22(2)40)27-7-5-25(35)11-29(27)47-9-10-48-30-12-26(36)6-8-28(30)38(15-33(45)55-19-51-23(3)41)16-34(46)56-20-52-24(4)42/h5-8,11-12H,9-10,13-20H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXWTKAFGAXGHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=C(C=C1)F)OCCOC2=C(C=CC(=C2)F)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H38F2N2O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401608 |
Source


|
| Record name | 5,5'-Difluoro-BAPTA-AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
800.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-fluorophenoxy]ethoxy]-4-fluoroanilino]acetate | |
CAS RN |
128255-42-5 |
Source


|
| Record name | 5,5'-Difluoro-BAPTA-AM | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90401608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Bis(2-amino-5-fluorophenoxy)ethane-N,N,N',N'-tetraacetic acid tetrakis(acetoxymethyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B175972.png)






![Anthra[2,3-b:6,7-b']dithiophene](/img/structure/B175991.png)




